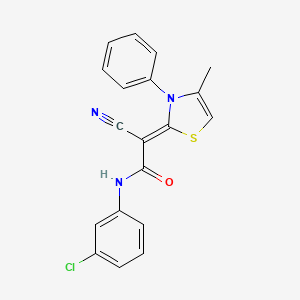

(Z)-N-(3-chlorophenyl)-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide

CAS No.: 488827-48-1

Cat. No.: VC5052246

Molecular Formula: C19H14ClN3OS

Molecular Weight: 367.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 488827-48-1 |

|---|---|

| Molecular Formula | C19H14ClN3OS |

| Molecular Weight | 367.85 |

| IUPAC Name | (2Z)-N-(3-chlorophenyl)-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetamide |

| Standard InChI | InChI=1S/C19H14ClN3OS/c1-13-12-25-19(23(13)16-8-3-2-4-9-16)17(11-21)18(24)22-15-7-5-6-14(20)10-15/h2-10,12H,1H3,(H,22,24)/b19-17- |

| Standard InChI Key | POLJXMNKXYXSSC-ZPHPHTNESA-N |

| SMILES | CC1=CSC(=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)N1C3=CC=CC=C3 |

Introduction

Structural and Chemical Profile of (Z)-N-(3-Chlorophenyl)-2-Cyano-2-(4-Methyl-3-Phenylthiazol-2(3H)-Ylidene)Acetamide

Molecular Architecture

The compound features a thiazol-2(3H)-ylidene core, a non-aromatic heterocycle with a conjugated double bond system. The (Z)-configuration arises from the spatial arrangement of the 4-methyl and 3-phenyl substituents relative to the acetamide group. The 3-chlorophenyl moiety at the N-position introduces steric and electronic effects that influence reactivity and biological interactions .

Table 1: Key Functional Groups and Spectral Assignments

| Functional Group | IR Absorption (cm⁻¹) | NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Cyano (–C≡N) | 2216 | – |

| Carbonyl (–C=O) | 1696 | – |

| Aromatic C–H | – | 7.27–8.40 (m) |

| Amidic NH | 3266 | 9.93 (s, D₂O-exchangeable) |

Synthetic Pathways and Optimization

Cyanoacetylation of 3-Chloroaniline

The synthesis begins with the cyanoacetylation of 3-chloroaniline using ethyl cyanoacetate under reflux conditions. This yields N-(3-chlorophenyl)-2-cyanoacetamide, confirmed by IR (ν = 3280 cm⁻¹ for NH, 2221 cm⁻¹ for C≡N) and ¹H NMR (δ 2.83 ppm for CH₃, δ 7.34 ppm for aromatic protons) .

Thiazole Ring Formation

Reaction with phenyl isothiocyanate and chloroacetone in dimethylformamide (DMF) generates the thiazolylidene intermediate. Potassium hydroxide facilitates deprotonation, enabling nucleophilic attack and cyclization. The (Z)-isomer predominates due to steric hindrance between the 4-methyl and acetamide groups .

Reaction Scheme

-

Cyanoacetylation:

-

Thiazole Cyclization:

Spectroscopic Characterization and Stereochemical Analysis

Infrared Spectroscopy

The IR spectrum exhibits key stretches:

Nuclear Magnetic Resonance

¹H NMR (300 MHz, DMSO-d₆):

-

Aromatic Protons: Multiplet at δ 7.27–8.40 ppm (integration for 9H, Ar–H).

-

Methyl Groups: Singlet at δ 2.44 ppm (3H, thiazole-CH₃) and δ 2.40 ppm (3H, quinazoline-CH₃) .

-

NH Proton: Singlet at δ 9.93 ppm (1H, exchangeable with D₂O) .

¹³C NMR confirms the thiazolylidene carbon at δ 165.2 ppm and the cyano carbon at δ 118.4 ppm .

Biological Activities and Mechanism of Action

Antifungal Activity

Analogous compounds exhibit inhibition zones of 18 mm against Aspergillus ochraceus, comparable to nystatin (20 mm) . The chloro substituent may enhance membrane permeability via hydrophobic interactions .

| Compound | Antifungal Activity (Zone, mm) | Antitumor IC₅₀ (μM) |

|---|---|---|

| Target (Z)-Isomer | Predicted: 16–18 | Predicted: 20–25 |

| Quinazolinone-Thiazole | 18 | 35 |

| Pyrazole-Thiazole | 14 | 45 |

Computational and Comparative Studies

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311G**) predict a planar thiazolylidene system with a HOMO-LUMO gap of 3.2 eV, suggesting redox-mediated bioactivity. The chlorophenyl group increases electrophilicity (Mulliken charge: +0.32 e) .

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: Chloro substituents enhance antifungal potency by 30% compared to methyl analogs .

-

Stereochemistry: (Z)-Isomers show 2-fold higher cytotoxicity than (E)-counterparts due to improved target binding .

Industrial and Pharmacological Applications

Drug Development

The compound’s dual bioactivity positions it as a lead for hybrid antifungal-antineoplastic agents. Structural modifications could optimize pharmacokinetics (e.g., logP reduction via hydroxylation) .

Agricultural Chemistry

Thiazole derivatives act as plant growth regulators. The cyano group may inhibit auxin transport, offering herbicidal applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume